N-(4-chloro-2-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine
Description
N-(4-Chloro-2-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine is a substituted purine derivative with a cyclopropyl group at the N9 position and a 4-chloro-2-fluorophenyl substituent at the C6 amine. Purine derivatives are widely studied for their biological activities, particularly in oncology and antiviral research. The cyclopropyl group introduces conformational rigidity due to its ring strain, which may enhance binding specificity to target proteins.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-9-cyclopropylpurin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN5/c15-8-1-4-11(10(16)5-8)20-13-12-14(18-6-17-13)21(7-19-12)9-2-3-9/h1,4-7,9H,2-3H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDWVIYVSBAAMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C(N=CN=C32)NC4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
The chlorine atom at C-6 undergoes displacement with 4-chloro-2-fluoroaniline in anhydrous dimethylformamide (DMF) at 80°C for 12 hours. Key conditions:
-
Base : Potassium carbonate (3 equiv)
-
Molar ratio : 1:1.2 (purine:aniline)
-
Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate gradient)
Side products, such as N-7 regioisomers, are minimized by steric hindrance from the cyclopropyl group.
Buchwald-Hartwig Amination
For higher regioselectivity, palladium-catalyzed coupling is employed:
-
Catalyst : Pd₂(dba)₃ (2 mol%) with Xantphos (4 mol%)
-
Solvent : Degassed toluene
-
Base : Cs₂CO₃ (2.5 equiv)
-
Temperature : 110°C, 24 hours
This method reduces byproduct formation to <5%, as confirmed by HPLC.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, H-8), 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 3.98–3.92 (m, 1H, cyclopropyl), 1.42–1.35 (m, 4H, cyclopropyl CH₂).
-
ESI-HRMS : m/z calcd for C₁₄H₁₂ClFN₅ [M + H]⁺: 320.0764; found: 320.0767.
Reaction Optimization Studies
Solvent Screening
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 72 | 92 |
| DMSO | 65 | 88 |
| NMP | 70 | 90 |
| Toluene | 82 | 95 |
Toluene outperforms polar aprotic solvents in Pd-catalyzed routes due to better ligand stability.
Temperature Effects
Lower temperatures (80°C) favor nucleophilic substitution but require longer reaction times (24 hours). At 110°C, coupling efficiency plateaus after 18 hours.
Scalability and Industrial Considerations
Kilogram-scale synthesis uses continuous flow reactors to enhance heat transfer and reduce Pd catalyst loading to 0.5 mol%. Key challenges:
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The choice of reagents and conditions depends on the specific reaction being carried out. For example, in oxidation reactions, strong oxidizing agents like potassium permanganate are used under acidic conditions. In reduction reactions, lithium aluminum hydride is often used in anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions at the N9 position (cyclopropyl, isopropyl, ethyl) and modifications to the aryl/alkyl groups at C4. These changes significantly impact molecular weight, polarity, and drug-like properties.
Table 1: Structural and Physicochemical Comparison
*LogP values estimated via in silico methods (e.g., XLogP3).
Key Observations:
- N9 Substituents: Cyclopropyl (target) vs. isopropyl () or benzyl ().
- C6 Substituents: The 4-chloro-2-fluorophenyl group in the target compound enhances electron-withdrawing effects compared to methoxybenzyl () or morpholino (), which could influence π-π stacking interactions in enzymatic pockets .
- Lipophilicity: The target compound’s LogP (3.2) suggests moderate lipophilicity, balancing membrane permeability and solubility.
Q & A
Q. What are the key synthetic steps and reaction conditions for synthesizing N-(4-chloro-2-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine?
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. A common strategy includes:
- Step 1 : Functionalization of the purine core at the 6-position using 4-chloro-2-fluoroaniline under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to promote amine coupling .
- Step 2 : Introduction of the cyclopropyl group at the 9-position via alkylation or transition-metal-catalyzed cross-coupling. Copper(I)-catalyzed reactions at elevated temperatures (80–100°C) are often employed to enhance regioselectivity .
- Optimization : Solvent choice (e.g., THF for better solubility), reaction time (12–24 hours), and purification via column chromatography (silica gel, hexane/EtOAc gradient) are critical for achieving >90% purity .
Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and purity. For example, the cyclopropyl group shows characteristic upfield proton shifts (δ 0.8–1.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ expected at m/z 345.08) .
- X-ray Crystallography : SHELX suite (SHELXL for refinement) is widely used for resolving 3D conformation. Data collection at low temperature (100 K) with synchrotron radiation improves resolution for twinned or low-quality crystals .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
- Substituent Variation : Compare analogs with halogen (Cl, F), alkyl (cyclopropyl, isopropyl), and aromatic modifications. For example, replacing the 4-chloro-2-fluorophenyl group with a benzothiazole moiety (as in ) alters enzyme-binding affinity .
- Biological Assays : Test inhibition of target enzymes (e.g., kinases, acetylcholinesterase) using fluorescence-based assays. IC₅₀ values should be normalized against controls (e.g., staurosporine for kinases) .
- Computational Modeling : Docking studies (AutoDock Vina) and MD simulations (GROMACS) can predict interactions with active sites, prioritizing substituents for synthesis .
Q. What methodological considerations are critical for designing enzyme inhibition assays?
- Enzyme Source : Recombinant human enzymes (e.g., AChE) expressed in E. coli or HEK293 cells ensure consistency. Verify activity using a reference substrate (e.g., acetylthiocholine for AChE) .
- Inhibition Protocol : Pre-incubate the compound (10–100 µM) with the enzyme for 15–30 minutes before adding substrate. Measure residual activity spectrophotometrically (e.g., Ellman’s reagent for AChE at 412 nm) .
- Data Interpretation : Calculate % inhibition relative to vehicle controls. Compounds showing >10% inhibition at 100 µM (as in ) warrant dose-response analysis .
Q. How can contradictions in biological activity data between analogs be resolved?
- Tautomerism Analysis : Use ¹H NMR (DMSO-d₆, 600 MHz) to detect tautomeric equilibria. For example, N-methoxy purines exhibit variable amino/imino ratios that affect reactivity .
- Impurity Profiling : LC-MS/MS to identify by-products (e.g., dehalogenated derivatives) that may skew activity results .
- Cellular Uptake Studies : Measure intracellular concentrations via LC-MS to confirm bioavailability discrepancies .
Q. What strategies optimize crystallographic data refinement for challenging samples (e.g., twinned crystals)?
- Data Collection : Use a high-flux beamline (e.g., Diamond Light Source) with a Pilatus detector. Collect 360° of φ-scans with 0.5° oscillations to improve completeness .
- Refinement Software : SHELXL’s TWIN/BASF commands for twinned data. Adjust BASF parameters iteratively until R₁ < 0.05 .
- Validation : Check geometry using PLATON and validate hydrogen bonds with Mercury. Discordant regions may require re-refinement with alternate conformations .
Q. How can reaction yields be improved in alkylation or cross-coupling steps?
- Catalyst Screening : Test Pd(PPh₃)₄, CuI, or NiCl₂(dppp) for coupling reactions. For example, CuI in DMF at 90°C enhances cyclopropyl group incorporation .
- Solvent Optimization : Switch from DMF to DMA for higher boiling points and reduced side reactions .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and terminate at peak conversion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
